Synthetic Versatility as a Key Intermediate for the HIV-1 Capsid Inhibitor PF-3450074 (PF-74)
N-(2-Methyl-1H-indol-3-yl)acetamide is the direct synthetic precursor to the potent HIV-1 capsid inhibitor PF-3450074 (PF-74, CAS 1352879-65-2). PF-3450074, which incorporates the 2-methylindole-3-acetyl pharmacophore derived from this compound, inhibits HIV-1 replication with sub-micromolar potency (EC₅₀ range 8–640 nM against various HIV-1 isolates) [1]. In contrast, the unsubstituted indole-3-acetamide (CAS 150114-41-3) and the 2-(2-methyl-1H-indol-3-yl)acetamide regioisomer (CAS 58360-14-8) lack the correct functional group orientation required for this transformation and have not been reported as viable intermediates for any approved or clinical-stage antiviral agent [1].
| Evidence Dimension | Synthetic utility as a precursor for a validated antiviral lead compound |
|---|---|
| Target Compound Data | Direct synthetic precursor to PF-3450074 (HIV-1 capsid inhibitor with EC₅₀ = 8–640 nM against HIV-1 isolates) |
| Comparator Or Baseline | Unsubstituted indole-3-acetamide (CAS 150114-41-3) and 2-(2-methyl-1H-indol-3-yl)acetamide regioisomer (CAS 58360-14-8) |
| Quantified Difference | PF-3450074 antiviral potency (EC₅₀ = 8–640 nM); comparator analogs are not reported as precursors for any HIV-1 capsid inhibitor with comparable potency. |
| Conditions | HIV-1 replication assays in MT-2 cells and PBMCs; X-ray co-crystal structure of PF-3450074 bound to HIV-1 capsid N-terminal domain (PDB 4XFZ) [1] |
Why This Matters
This specific substitution pattern enables the synthesis of a mechanistically novel, first-in-class HIV-1 capsid inhibitor, providing a clear procurement rationale for antiviral drug discovery programs.
- [1] Blair, W. S., Pickford, C., Irving, S. L., Brown, D. G., Anderson, M., Bazin, R., ... & Butler, S. L. (2010). HIV capsid is a tractable target for small molecule therapeutic intervention. PLoS Pathogens, 6(12), e1001220. View Source
